3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It’s known that similar compounds bind with high affinity to their targets, which can lead to a variety of biological effects .
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Bromination: The starting material, 2,4-dimethoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.
Thiadiazole Formation: The brominated product is then reacted with thiosemicarbazide to form the thiadiazole ring.
Amidation: Finally, the thiadiazole derivative is coupled with 3-bromobenzoyl chloride to yield the target compound.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the role of thiadiazole derivatives in biological systems, including their interactions with proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Similar structure but with different substitution patterns.
3-(5-bromo-2,3-dimethoxy-phenyl)-[1,2,4]oxadiazole: Contains an oxadiazole ring instead of a thiadiazole ring.
2-bromo-N-(3,4-dimethylphenyl)benzamide: Different substitution on the benzamide moiety.
Uniqueness
3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-12-6-7-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOKHEXIKAONQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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